molecular formula C11H15F2NO3 B12076275 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid

Cat. No.: B12076275
M. Wt: 247.24 g/mol
InChI Key: DDWMUSBJXZJOMH-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring and a difluorocyclohexane amide group

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable cyclopropane precursor with a halogenating agent, such as bromine or chlorine, under controlled conditions.

    Introduction of the Difluorocyclohexane Group: This step involves the reaction of the cyclopropane intermediate with a difluorocyclohexane derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the difluorocyclohexane group, often using reagents like sodium azide or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Materials Science: Its stability and functional groups allow for its incorporation into polymers and other materials with specialized properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving cyclopropane and difluorocyclohexane moieties.

    Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexane group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring and the difluorocyclohexane group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15F2NO3

Molecular Weight

247.24 g/mol

IUPAC Name

1-[(4,4-difluorocyclohexanecarbonyl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H15F2NO3/c12-11(13)3-1-7(2-4-11)8(15)14-10(5-6-10)9(16)17/h7H,1-6H2,(H,14,15)(H,16,17)

InChI Key

DDWMUSBJXZJOMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2(CC2)C(=O)O)(F)F

Origin of Product

United States

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